![molecular formula C12H8ClFN4O B14226525 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-80-8](/img/structure/B14226525.png)
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl hydrazines. One common method includes the reaction of 4-fluoro-3-methoxybenzohydrazide with 6-chloropyridazine-3-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
Applications De Recherche Scientifique
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of chloro, fluoro, and methoxy groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 4-fluoro-3-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its potential as a pharmacologically active compound compared to other triazolopyridazines.
Propriétés
Numéro CAS |
596825-80-8 |
|---|---|
Formule moléculaire |
C12H8ClFN4O |
Poids moléculaire |
278.67 g/mol |
Nom IUPAC |
6-chloro-3-(4-fluoro-3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H8ClFN4O/c1-19-9-6-7(2-3-8(9)14)12-16-15-11-5-4-10(13)17-18(11)12/h2-6H,1H3 |
Clé InChI |
BANCTYPQXBMTGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


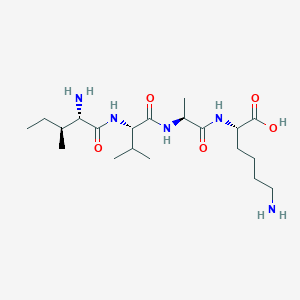
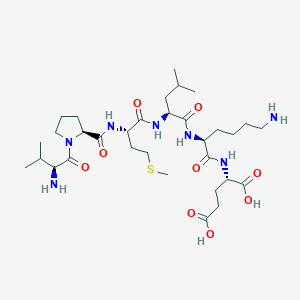
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
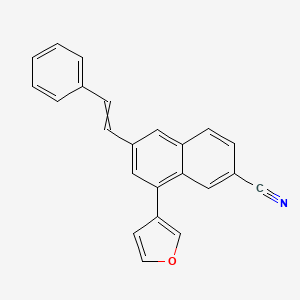
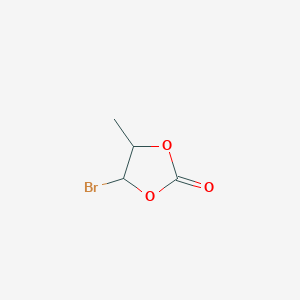

boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
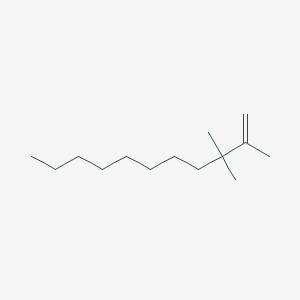
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
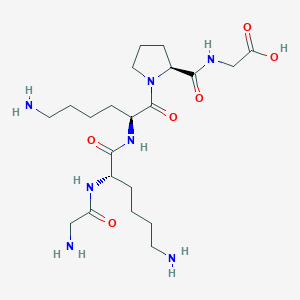
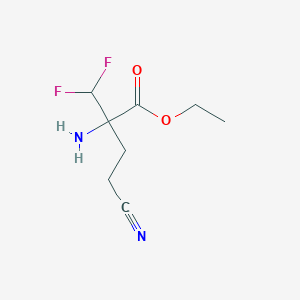
![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)

